molecular formula C2H3N B087319 2H-Azirine CAS No. 157-16-4

2H-Azirine

Cat. No. B087319
CAS RN: 157-16-4
M. Wt: 41.05 g/mol
InChI Key: NTJMGOWFGQXUDY-UHFFFAOYSA-N
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Description

2H-Azirine is a heterocyclic compound that contains a three-membered ring with two carbon atoms and one nitrogen atom. It is an important intermediate in organic synthesis and has been extensively studied due to its unique properties and potential applications in various fields.

Scientific Research Applications

Synthesis and Transformation into Diverse Compounds

  • Ring Enlargement and Synthesis of Indoles: 2H-Azirine is used in ring enlargement reactions, leading to the synthesis of compounds like 2,3-Dihydro-1,3,3-trimethylindol-2-one (Mekhael et al., 2002).
  • Building Blocks for Nitrogen-Containing Heterocycles: It serves as a versatile building block for various nitrogen-containing heterocycles, being pivotal in catalytic and light-induced reactions (Khlebnikov et al., 2019).
  • Precursors for Functionalized Heterocycles: 2H-Azirines are efficient precursors for pyridine, indole, dihydropyrrole, and pyrrolidine heterocycles (Rieckhoff et al., 2017).

Enantioselective Reactions

  • Enantioselective Synthesis of Chiral Derivatives: They are used in enantioselective reactions to synthesize a variety of chiral aziridine and amine derivatives, which are important in organic synthesis (Nakamura, 2019).

Chemical Reactivity and Ring Strain

  • Exploiting Ring Strain: The high reactivity of 2H-azirines, due to ring strain, is utilized in various synthetic processes, making them suitable for reactions as nucleophiles or electrophiles (Pinho & Gonsalves, 2004).

Bioconjugation and Linker Technology

  • Bifunctional Chemical Linkers: 2H-Azirine derivatives are used as bifunctional thiol linkers in bioconjugate technology, highlighting their application in biochemical and medicinal research (Chen et al., 2020).

Advanced Organic Synthesis Techniques

  • Use in Organic Synthesis: Its application in continuous-flow synthesis and the transformation into aziridines demonstrates the adaptability of 2H-azirines in modern organic synthesis techniques (Baumann & Baxendale, 2015).
  • Catalytic Reactions: 2H-Azirines are involved in ruthenium-catalyzed [3+2+2] cycloaddition reactions for the formation of fused azepine skeletons, exemplifying their role in catalytic processes (Li et al., 2016).

properties

CAS RN

157-16-4

Product Name

2H-Azirine

Molecular Formula

C2H3N

Molecular Weight

41.05 g/mol

IUPAC Name

2H-azirine

InChI

InChI=1S/C2H3N/c1-2-3-1/h1H,2H2

InChI Key

NTJMGOWFGQXUDY-UHFFFAOYSA-N

SMILES

C1C=N1

Canonical SMILES

C1C=N1

Other CAS RN

157-16-4

Origin of Product

United States

Retrosynthesis Analysis

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2H-Azirine

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